molecular formula C16H13BrClNO3S B11521883 5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid

5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid

Cat. No.: B11521883
M. Wt: 414.7 g/mol
InChI Key: WXLLMRHXTHMFQQ-UHFFFAOYSA-N
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Description

5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid is a synthetic small molecule that serves as a valuable chemical tool and building block in medicinal chemistry and drug discovery research. Its structure, featuring a benzoic acid core substituted with bromo and carefully engineered amide-linked thioether components, suggests potential for use in developing enzyme inhibitors, particularly targeting kinase and protein-protein interaction pathways common in disease research. The compound's design, incorporating both a 4-chlorobenzyl thioether and a brominated aromatic system, makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions or as a scaffold for constructing more complex bioactive molecules. Researchers utilize this compound primarily in the synthesis of targeted libraries for high-throughput screening and in structure-activity relationship (SAR) studies to probe biological function and optimize lead compounds. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H13BrClNO3S

Molecular Weight

414.7 g/mol

IUPAC Name

5-bromo-2-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H13BrClNO3S/c17-11-3-6-14(13(7-11)16(21)22)19-15(20)9-23-8-10-1-4-12(18)5-2-10/h1-7H,8-9H2,(H,19,20)(H,21,22)

InChI Key

WXLLMRHXTHMFQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Thiol Substitution Reaction

Conditions :

  • Reagents : 4-Chlorobenzylthiol (1.1 equiv), potassium carbonate (2.0 equiv).

  • Solvent : Anhydrous DMF or acetone.

  • Temperature : 25–40°C for 8–12 hours.

Mechanism : The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces bromide. Silica gel-loaded bases (e.g., K₂CO₃ on SiO₂) enhance reaction efficiency by absorbing byproducts.

Optimization Insights :

  • Excess thiol (1.5 equiv) improves conversion but complicates purification.

  • Lower temperatures (0–10°C) reduce side reactions but prolong reaction times.

Final Deprotection and Acidification

The tert-butyl ester protection (if used) is removed via acid hydrolysis to yield the free carboxylic acid.

Procedure :

  • Ester Hydrolysis : Treatment with 6M HCl in dioxane (1:4 v/v) at 60°C for 3 hours.

  • Neutralization : Adjust pH to 2–3 with NaHCO₃, precipitating the product.

Yield and Purity :

  • Isolated Yield : 85–90% after recrystallization.

  • Purity : ≥99% (HPLC, UV detection at 254 nm).

Comparative Analysis of Synthetic Routes

The table below evaluates two primary routes for synthesizing 5-bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid:

MethodAdvantagesLimitationsYield
Direct Acylation Fewer steps, high atom economyRequires strict anhydrous conditions87%
Stepwise Protection Better control over intermediate purityLonger synthesis time, higher cost82%

Challenges and Mitigation Strategies

Byproduct Formation

  • Ortho/Parra Isomerism : Friedel-Crafts acylation (if applicable) may yield undesired isomers. Using silica gel-loaded AlCl₃ minimizes this by enhancing regioselectivity.

  • Thiol Oxidation : 4-Chlorobenzylthiol is prone to oxidation. Conducting reactions under nitrogen or argon suppresses disulfide formation.

Purification Difficulties

  • Column Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves acetylated byproducts but increases solvent use.

  • Recrystallization : Ethanol-water (3:2 v/v) achieves >99% purity with minimal loss .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

5-BROMO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-BROMO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on methionine aminopeptidase 2, affecting protein synthesis and cell growth .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Substituents (Position 2) Substituents (Position 5) Melting Point (°C) Molecular Weight (g/mol) Reference
5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid C₁₆H₁₂BrClNO₃S {[(4-chlorobenzyl)thio]acetyl}amino Bromo Not reported 424.7 (calc.) -
5-Bromo-2-Chlorobenzoic Acid C₇H₄BrClO₂ Chloro Bromo Not reported 235.46
5-Bromo-2-butyramidobenzoic acid C₁₁H₁₂BrNO₃ Butyramido Bromo Not reported 286.12
5-Acetamido-2-bromobenzoic acid C₉H₈BrNO₃ Acetamido Bromo Not reported 258.07

Key Observations:

  • The thioether linkage (S-CH₂) may increase lipophilicity compared to oxygen-containing analogues .
  • Halogen Effects : Bromine at position 5 is common among compared compounds, but the additional 4-chlorobenzyl group in the target introduces steric bulk and electronic effects, which could hinder crystallization (melting point data unavailable) .

Sulfur-Containing Analogues

Table 2: Comparison with Sulfur-Embedded Derivatives

Compound Name Core Structure Sulfur Position Notable Properties Reference
5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid Benzoic acid Thioacetyl amino group High lipophilicity (predicted) -
N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b) Thiazole Thioxoacetamide Mp: 231–233°C; Yield: 95%
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c) Thiadiazole Thiol group IR: 2595 cm⁻¹ (S-H stretch)

Key Observations:

  • Sulfur Reactivity: The thioacetyl group in the target compound contrasts with thiazole (6b) and thiadiazole (2c) cores in analogues.
  • Thermal Stability : Thiazole derivative 6b exhibits a high melting point (231–233°C), suggesting that sulfur-containing heterocycles improve thermal stability compared to aliphatic thioethers .

Biological Activity

5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₃H₉BrClN₁O₄S
  • Molecular Weight : 390.637 g/mol
  • Structure : The compound contains a bromo substituent and a thioacetyl group attached to an amino benzoic acid framework, which is critical for its biological activity.

The biological activity of 5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid can be attributed to its interaction with various biological targets:

In Vitro Studies

Table 1 summarizes the biological activities observed in vitro for 5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid and its analogs.

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeHeLa15Induction of apoptosis
AntiproliferativeA54920Cell cycle arrest
Aminopeptidase inhibitionHuman tissues10Enzyme inhibition
TRPV4 antagonismHEK293 cells25Calcium influx modulation

Case Studies

  • Anticancer Activity : In a study evaluating various benzoic acid derivatives, 5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid demonstrated significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB 231). The results indicated that the compound could induce apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
  • Inflammation Models : In animal models of inflammation, related compounds have shown the ability to reduce edema and pain responses, potentially through TRPV channel modulation. This suggests that further exploration of this compound could lead to new anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the aromatic ring significantly affect the biological activity of benzoic acid derivatives. For instance:

  • Bromine Substitution : The presence of bromine enhances antiproliferative activity compared to non-brominated analogs.
  • Thioacetyl Group : This functional group is crucial for enzyme inhibition and may enhance lipophilicity, improving cellular uptake.

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Bromination/Chlorination: Introduce bromine and chlorine groups via electrophilic aromatic substitution or halogenation agents (e.g., NBS or Cl2 in controlled conditions) .

Thioether Formation: React 4-chlorobenzyl mercaptan with acetyl chloride to form the thioacetyl intermediate, followed by coupling to the brominated benzoic acid scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Amide Bond Formation: Use activating agents like oxalyl chloride to convert the carboxylic acid to an acyl chloride, followed by reaction with the amino group under inert conditions .
Key Considerations: Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize by-products.

Basic: How should researchers characterize this compound’s purity and structure?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended for biological assays) .
    • Melting Point: Compare observed mp (e.g., 209–235°C for related bromo/chloro benzoic acids) with literature values to confirm consistency .
  • Structural Confirmation:
    • NMR (<sup>1</sup>H/<sup>13</sup>C): Identify key signals: aromatic protons (δ 7.2–8.1 ppm), thioether methylene (δ 3.5–4.0 ppm), and carboxylic acid (broad ~δ 12 ppm) .
    • X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of substituents, as demonstrated for analogous halogenated benzoic acids .

Advanced: How can reaction yields be optimized for the thioacetyl-amino coupling step?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalyst Screening: Test Pd-based catalysts or phase-transfer agents to accelerate thioether formation .
  • Temperature Control: Conduct reactions at 0–5°C to suppress side reactions (e.g., oxidation of thiol groups) .
  • By-Product Mitigation: Add scavengers like triethylamine to neutralize HCl generated during acyl chloride formation .
    Data-Driven Optimization: Use a factorial design (e.g., varying solvent, catalyst, and temperature) to identify optimal conditions .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity Reassessment: Verify compound purity via LC-MS; impurities >2% can skew bioactivity results .
  • Assay Variability: Replicate assays across multiple cell lines or enzymatic systems to confirm target specificity. For example, test cytotoxicity in both cancer (HeLa) and normal (HEK293) cell lines .
  • Solubility Effects: Pre-dissolve the compound in DMSO at concentrations <0.1% to avoid solvent interference in biological assays .
  • Metabolite Analysis: Use LC-MS/MS to identify degradation products or metabolites that may influence activity .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility:
    • Aqueous: Poor solubility in water; use buffered solutions (pH 7.4) with <5% DMSO for in vitro studies .
    • Organic Solvents: Highly soluble in DMF, DMSO, and dichloromethane .
  • Stability:
    • Storage: Store at –20°C under argon to prevent oxidation of the thioether group .
    • pH Sensitivity: Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the amide bond .

Advanced: What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

  • DFT Calculations: Model reaction pathways (e.g., thioacetyl coupling) using Gaussian09 with B3LYP/6-31G* basis sets to predict transition states and energetics .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize structure-activity relationships .
  • SAR Analysis: Compare electrostatic potentials and steric maps of derivatives to identify critical functional groups for activity .

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